3-nicotinamidobenzoic acid chemical structure and properties
3-nicotinamidobenzoic acid chemical structure and properties
A Privileged Scaffold in Supramolecular Chemistry and Drug Discovery
Part 1: Executive Summary & Chemical Identity
3-Nicotinamidobenzoic acid (IUPAC: 3-[(pyridine-3-carbonyl)amino]benzoic acid) represents a critical intersection between vitamin B3 (nicotinic acid) derivatives and aromatic amino acids. Unlike simple nicotinamides, this conjugate molecule possesses a unique "head-to-tail" hydrogen bonding capability, making it a high-value "linker" in crystal engineering and a versatile scaffold in medicinal chemistry.
Its structural duality—featuring a basic pyridine nitrogen (H-bond acceptor) and an acidic carboxylic group (H-bond donor)—allows it to form robust supramolecular synthons. In drug development, it serves as a fragment for VEGFR-2 inhibitors and anti-inflammatory agents, leveraging the privileged 3-aminobenzoic acid motif often found in kinase inhibitors.
Physicochemical Profile[1][2][3][4][5][6][7][8]
| Property | Value / Description | Source/Derivation |
| Molecular Formula | C₁₃H₁₀N₂O₃ | Calculated |
| Molecular Weight | 242.23 g/mol | Calculated |
| IUPAC Name | 3-(pyridine-3-amido)benzoic acid | Standard Nomenclature |
| Solubility | Low in water; Soluble in DMSO, DMF, dilute alkali | Analogous to 3-nitrobenzoic acid [1] |
| Melting Point | >250 °C (Decomposition likely) | Predicted based on bis-amide analogs [2] |
| pKa (Acid) | ~3.5 - 4.0 (Carboxylic acid) | Est. from 3-aminobenzoic acid |
| pKa (Base) | ~3.4 (Pyridine nitrogen) | Est. from nicotinamide |
| LogP | ~1.5 - 1.8 | Predicted (Lipinski compliant) |
Part 2: Synthesis & Experimental Protocols
The synthesis of 3-nicotinamidobenzoic acid requires a rigorous acylation protocol. While direct coupling agents (EDC/HOBt) can be used, the Acid Chloride Method is preferred for scale and purity, avoiding urea byproducts that complicate purification in high-melting solids.
Protocol: Schotten-Baumann Acylation Route
Objective: Synthesize 3-nicotinamidobenzoic acid via nicotinoyl chloride intermediate.
Reagents:
-
Nicotinic Acid (1.0 eq)
-
Thionyl Chloride (
, Excess) -
3-Aminobenzoic Acid (1.0 eq)
-
Triethylamine (
, 2.5 eq) or Pyridine -
Solvent: Anhydrous Dichloromethane (DCM) or THF
Step-by-Step Methodology:
-
Activation (Acid Chloride Formation):
-
Suspend nicotinic acid (10 mmol) in anhydrous DCM (20 mL).
-
Add thionyl chloride (15 mmol) dropwise under
atmosphere. -
Reflux for 2–3 hours until gas evolution (
, ) ceases and the solution becomes clear. -
Critical Step: Evaporate excess
under reduced pressure to yield crude nicotinoyl chloride hydrochloride. Do not purify further to avoid hydrolysis.
-
-
Coupling (Amidation):
-
Dissolve 3-aminobenzoic acid (10 mmol) in anhydrous THF (30 mL) with triethylamine (25 mmol). Cool to 0°C.
-
Dissolve the crude nicotinoyl chloride in minimal DCM (10 mL).
-
Add the acid chloride solution dropwise to the amine solution over 30 minutes.
-
Allow to warm to room temperature and stir for 12 hours.
-
-
Isolation & Purification:
-
Concentrate the reaction mixture.
-
Resuspend in water and adjust pH to ~4–5 with 1N HCl to precipitate the free acid.
-
Filter the white/off-white solid.
-
Recrystallization: Use Ethanol/Water (9:1) or DMF/Water to obtain analytical grade crystals.
-
Scientific Rationale:
The use of
Visualization: Synthesis Workflow
Figure 1: Step-wise synthesis pathway via acid chloride activation.
Part 3: Structural Properties & Applications
1. Crystal Engineering & Supramolecular Synthons
3-Nicotinamidobenzoic acid is a "heteroditopic" ligand. It contains two distinct hydrogen-bonding sites that do not compete, allowing for predictable assembly in Metal-Organic Frameworks (MOFs) and pharmaceutical co-crystals.
-
Site A (Pyridine Ring): A strong H-bond acceptor.
-
Site B (Carboxylic Acid): A donor/acceptor capable of forming the classic
carboxylic dimer or interacting with the pyridine of a neighboring molecule.
The "Acid-Pyridine" Synthon:
In the solid state, this molecule often eschews the carboxylic acid dimer in favor of an intermolecular
2. Medicinal Chemistry (VEGFR-2 & Anti-Inflammatory)
The 3-aminobenzoic acid moiety is a pharmacophore found in several kinase inhibitors. When linked to a nicotinamide head group:
-
VEGFR-2 Inhibition: The amide linker positions the aromatic rings to fit into the ATP-binding pocket of kinases, with the pyridine ring capable of interacting with the hinge region [5].
-
Anti-Inflammatory Activity: Similar to nicotinamide (Vitamin B3), derivatives of this scaffold have shown potential in modulating cytokine release (TNF-α, IL-6) and inhibiting PARP enzymes, which are involved in DNA repair and inflammation [6].
Visualization: Functional Interaction Map
Figure 2: Functional domains of the molecule and their specific roles in crystal engineering and pharmacology.
Part 4: References
-
PubChem. 3-Nitrobenzoic acid Properties and Solubility Data. National Library of Medicine. Available at: [Link]
-
CrystEngComm. Structure and dynamics studies of the short strong hydrogen bond in acid-pyridine molecular complexes. Royal Society of Chemistry. Available at: [Link]
-
Bradford Scholars. Structural motif consistencies across families of co-crystals. University of Bradford. Available at: [Link]
-
National Institutes of Health (PMC). Design and synthesis of new nicotinamides as immunomodulatory VEGFR-2 inhibitors. Available at: [Link]
-
MDPI. Synthesis, Biological Activity and Molecular Docking Studies of Novel Nicotinic Acid Derivatives. Available at: [Link]
Sources
- 1. Synthesis and biological evaluation of new nicotinic acid derivatives as potential anti-inflammatory agents with enhanced gastric safety profile - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. 4-(METHYLAMINO)-3-NITROBENZOIC ACID | 41263-74-5 [chemicalbook.com]
- 3. ijbcp.com [ijbcp.com]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. CAS Common Chemistry [commonchemistry.cas.org]
- 6. mdpi.com [mdpi.com]
- 7. 3-Nitrobenzoic acid - Wikipedia [en.wikipedia.org]
- 8. echemi.com [echemi.com]
